Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
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Overview
Description
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is a complex organic compound that features a piperidine ring and a benzoxazole moiety Piperidine is a six-membered heterocyclic amine, while benzoxazole is a bicyclic compound containing both benzene and oxazole rings
Mechanism of Action
Target of Action
Piperidine derivatives are known to exhibit a wide range of biological activities and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to exhibit various pharmacological properties such as antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Pathways
Piperidine derivatives are known to interact with various physiological systems, including the central nervous system (cns), cardiovascular system (cvs), and gastrointestinal tract (git), among others .
Result of Action
Piperidine derivatives are known to exhibit various physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- typically involves the acylation of piperidine with a benzoxazole derivative. One common method includes the reaction of piperidine with 2-oxo-3(2H)-benzoxazole acetic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones.
Reduction: The benzoxazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Piperidones and benzoxazole derivatives.
Reduction: Reduced benzoxazole compounds.
Substitution: Various substituted piperidine and benzoxazole derivatives.
Scientific Research Applications
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperidones and substituted piperidines.
Benzoxazole derivatives: Including 2-aminobenzoxazole and benzoxazole carboxylic acids.
Uniqueness
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is unique due to the combination of the piperidine and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-8-4-1-5-9-15)10-16-11-6-2-3-7-12(11)19-14(16)18/h2-3,6-7H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMLWQYAKBSZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349452 |
Source
|
Record name | Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113660-29-0 |
Source
|
Record name | Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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